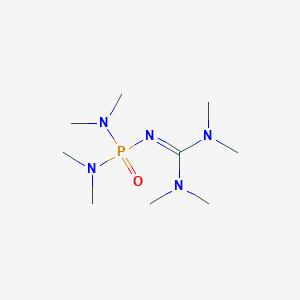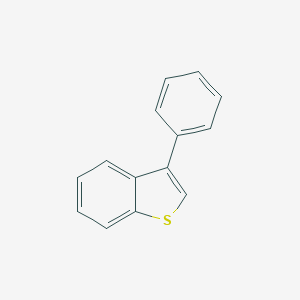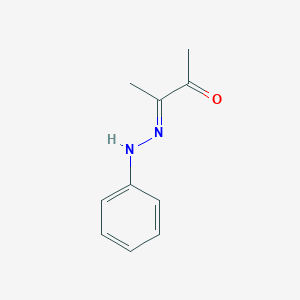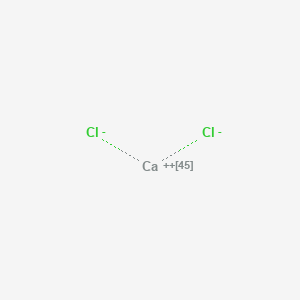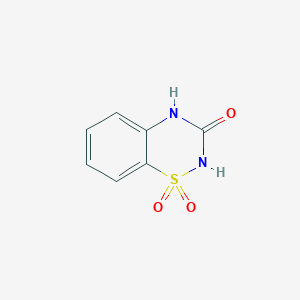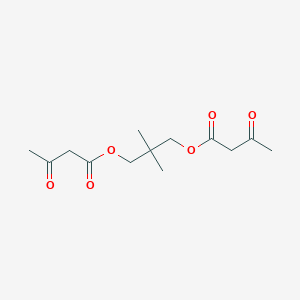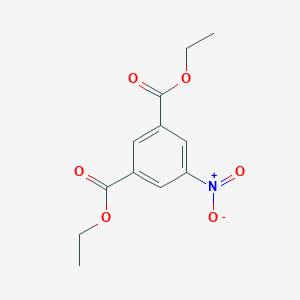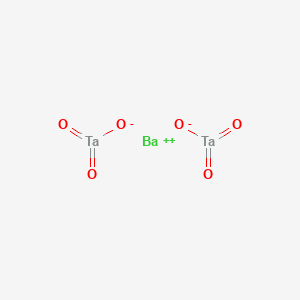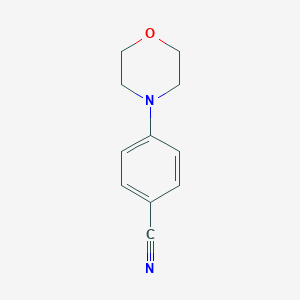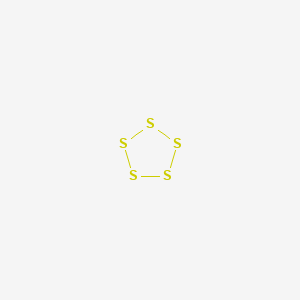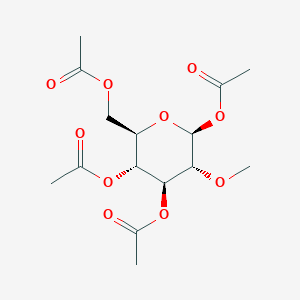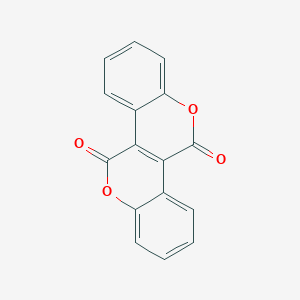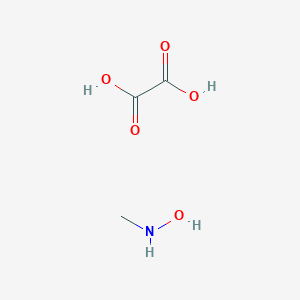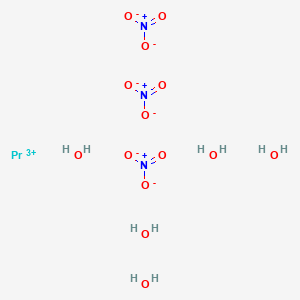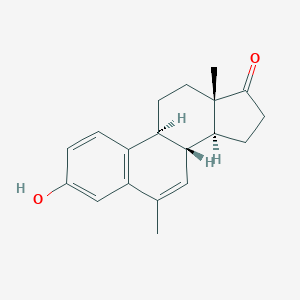
Estra-1,3,5(10),6-tetraen-17-one, 3-hydroxy-6-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Estra-1,3,5(10),6-tetraen-17-one, 3-hydroxy-6-methyl- is a synthetic compound known for its biochemical and physiological effects. This compound is commonly used in scientific research due to its unique properties and potential applications.
Mécanisme D'action
The mechanism of action of Estra-1,3,5(10),6-tetraen-17-one, 3-hydroxy-6-methyl- is not fully understood. However, it is believed to act as an estrogen receptor agonist, which means that it binds to estrogen receptors and activates them. This activation can lead to changes in gene expression and other physiological processes.
Effets Biochimiques Et Physiologiques
Estra-1,3,5(10),6-tetraen-17-one, 3-hydroxy-6-methyl- has been shown to have several biochemical and physiological effects. These effects include the regulation of bone density, the modulation of lipid metabolism, and the regulation of reproductive function. Additionally, this compound has been shown to have anti-inflammatory and anti-cancer properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using Estra-1,3,5(10),6-tetraen-17-one, 3-hydroxy-6-methyl- in lab experiments is its estrogenic activity. This makes it useful in studying the effects of estrogen on various physiological processes. However, one of the limitations of this compound is its potential toxicity. It is important to use this compound in appropriate concentrations and to take appropriate safety precautions.
Orientations Futures
There are several future directions for research involving Estra-1,3,5(10),6-tetraen-17-one, 3-hydroxy-6-methyl-. One potential direction is the development of new estrogen receptor agonists that have improved safety profiles. Another direction is the investigation of the potential anti-cancer properties of this compound. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on various physiological processes.
In conclusion, Estra-1,3,5(10),6-tetraen-17-one, 3-hydroxy-6-methyl- is a synthetic compound that has potential applications in scientific research. Its unique properties make it useful in studying the effects of estrogen on various physiological processes. However, it is important to use this compound in appropriate concentrations and to take appropriate safety precautions. Further research is needed to fully understand the potential applications of this compound and its mechanism of action.
Méthodes De Synthèse
Estra-1,3,5(10),6-tetraen-17-one, 3-hydroxy-6-methyl- can be synthesized by several methods. One of the most common methods is the oxidation of 3-hydroxy-6-methyl-estra-1,3,5(10),7-tetraen-17-one. This method involves the use of oxidizing agents such as chromium trioxide or potassium permanganate to convert the starting material into the desired compound.
Applications De Recherche Scientifique
Estra-1,3,5(10),6-tetraen-17-one, 3-hydroxy-6-methyl- has been widely used in scientific research due to its potential applications. One of the most common applications is in the field of endocrinology. This compound has been shown to have estrogenic activity, which makes it useful in studying the effects of estrogen on various physiological processes.
Propriétés
Numéro CAS |
10506-91-9 |
|---|---|
Nom du produit |
Estra-1,3,5(10),6-tetraen-17-one, 3-hydroxy-6-methyl- |
Formule moléculaire |
C19H22O2 |
Poids moléculaire |
282.4 g/mol |
Nom IUPAC |
(8R,9S,13S,14S)-3-hydroxy-6,13-dimethyl-9,11,12,14,15,16-hexahydro-8H-cyclopenta[a]phenanthren-17-one |
InChI |
InChI=1S/C19H22O2/c1-11-9-16-14(13-4-3-12(20)10-15(11)13)7-8-19(2)17(16)5-6-18(19)21/h3-4,9-10,14,16-17,20H,5-8H2,1-2H3/t14-,16-,17+,19+/m1/s1 |
Clé InChI |
LRKJTGSTYTYPDO-NWGLXNPWSA-N |
SMILES isomérique |
CC1=C[C@@H]2[C@H](CC[C@]3([C@H]2CCC3=O)C)C4=C1C=C(C=C4)O |
SMILES |
CC1=CC2C(CCC3(C2CCC3=O)C)C4=C1C=C(C=C4)O |
SMILES canonique |
CC1=CC2C(CCC3(C2CCC3=O)C)C4=C1C=C(C=C4)O |
Synonymes |
3-Hydroxy-6-methylestra-1,3,5(10),6-tetren-17-one |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



